Potent Dopamine D4 Receptor Antagonism (IC50 = 6 nM) Defines Pharmacological Selectivity Over Other Dopamine Receptors
This compound demonstrates potent antagonist activity at the human dopamine D4 receptor with an IC50 of 6 nM [1]. This is a critical differentiator from other 4-arylpiperidines, which are often associated with D2 receptor binding. For instance, a structurally distinct class of 4-arylpiperidines developed as dual sodium/calcium channel blockers were specifically optimized for reduced affinity for the dopamine D2 receptor, showcasing the divergent selectivity profiles within this chemical space [2]. The high potency for D4 over D2/3 is a key parameter for researchers studying D4-specific signaling pathways.
| Evidence Dimension | Antagonist potency at human dopamine D4 receptor |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Other 4-arylpiperidines (class-level): Reported D2 receptor affinity is often low/undesirable [2] |
| Quantified Difference | Target compound has a defined D4 IC50 of 6 nM, whereas many 4-arylpiperidine analogs are characterized by D2 activity or lack of D4 data. |
| Conditions | Human SP/Myc epitope-tagged dopamine D4 receptor expressed in HEK293T cells; inhibition of dopamine-induced mVenus signal [1] |
Why This Matters
This 6 nM IC50 value provides a quantitative benchmark for D4 receptor engagement, essential for assay development and validation in psychiatric and neurological disease models.
- [1] BindingDB. (n.d.). BDBM50030196 (CHEMBL3354065): Affinity Data for D(4) Dopamine Receptor and Muscarinic Acetylcholine Receptor M1. BindingDB Entry. View Source
- [2] Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., ... & Tamura, S. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na+ and Ca2+ channel blockers with reduced affinity for dopamine D2 receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. View Source
